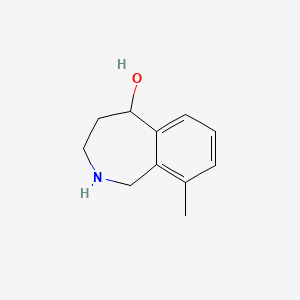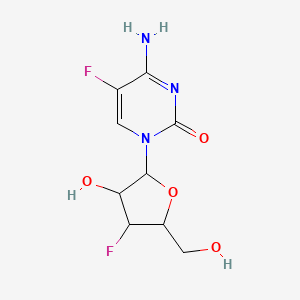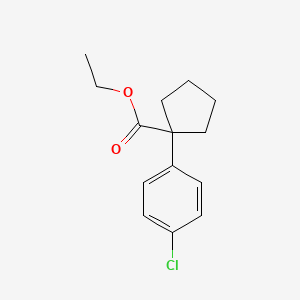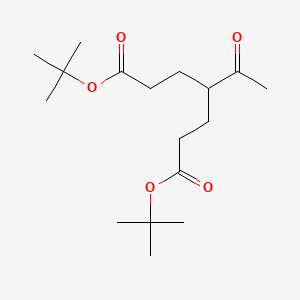
N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a trifluoroacetamido group attached to a hexanoyl chain, which is further linked to L-aspartic acid. The trifluoroacetamido group imparts distinct chemical properties, making this compound valuable for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid typically involves multiple steps:
-
Formation of 6-Trifluoroacetamidohexanoic Acid: : This step involves the reaction of hexanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of 6-trifluoroacetamidohexanoic acid.
-
Coupling with L-Aspartic Acid: : The next step involves coupling 6-trifluoroacetamidohexanoic acid with L-aspartic acid. This is usually achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature to form the desired compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, solvent choice, and reaction time are fine-tuned to maximize efficiency.
Purification Techniques: Techniques like recrystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
Types of Reactions
N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroacetamido group under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Products: Compounds with reduced functional groups.
Substituted Products: Compounds where the trifluoroacetamido group is replaced by other functional groups.
科学的研究の応用
N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
N-(6-Acetamidohexanoyl)-L-aspartic acid: Similar structure but with an acetamido group instead of a trifluoroacetamido group.
N-(6-Benzamidohexanoyl)-L-aspartic acid: Contains a benzamido group, offering different chemical properties.
Uniqueness
N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C12H17F3N2O6 |
|---|---|
分子量 |
342.27 g/mol |
IUPAC名 |
2-[6-[(2,2,2-trifluoroacetyl)amino]hexanoylamino]butanedioic acid |
InChI |
InChI=1S/C12H17F3N2O6/c13-12(14,15)11(23)16-5-3-1-2-4-8(18)17-7(10(21)22)6-9(19)20/h7H,1-6H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22) |
InChIキー |
DXYMKGOWWDHHLL-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)NC(CC(=O)O)C(=O)O)CCNC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B12097038.png)
![6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097042.png)







![anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester](/img/structure/B12097078.png)


![2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12097114.png)
